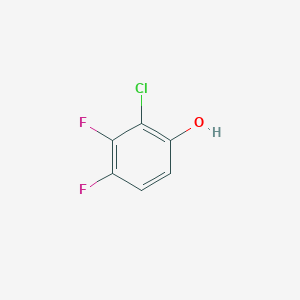

2-Chloro-3,4-difluorophenol

Description

BenchChem offers high-quality 2-Chloro-3,4-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRNOHNVBCQESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-3,4-difluorophenol

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9 ) is a highly specialized halogenated phenol intermediate used primarily in the synthesis of bioactive small molecules, particularly 5-HT2C receptor agonists and kinase inhibitors. Its unique substitution pattern—featuring a phenolic hydroxyl group flanked by a chlorine atom and two fluorine atoms—imparts distinct electronic and steric properties that modulate metabolic stability and ligand-binding affinity.

This guide provides a rigorous analysis of its chemical structure, validated synthesis pathways avoiding common regioselectivity pitfalls, and its utility as a scaffold in late-stage pharmaceutical diversification.

Key Physicochemical Data

| Property | Value | Note |

| Molecular Formula | C₆H₃ClF₂O | |

| Molecular Weight | 164.54 g/mol | |

| CAS Number | 1159512-40-9 | Distinct from 2-chloro-3,5-difluoro isomer |

| Appearance | White to off-white solid | |

| Predicted pKa | 7.1 – 7.4 | More acidic than phenol (9.[1][2][3]95) due to -I effect of F/Cl |

| LogP | ~2.56 | Enhanced lipophilicity vs. non-halogenated phenols |

| H-Bond Donors/Acceptors | 1 / 1 | OH acts as both; F/Cl are weak acceptors |

Structural Analysis & Electronic Effects

The pharmacological value of 2-chloro-3,4-difluorophenol lies in its ability to fine-tune the physicochemical profile of a drug candidate.

-

Acidity & Bioavailability: The electron-withdrawing nature of the fluorine atoms at positions 3 and 4, combined with the ortho-chlorine, significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol. This increases the percentage of the ionized phenolate form at physiological pH, potentially altering solubility and protein binding.

-

Metabolic Blocking: The 4-position is a common site for oxidative metabolism (e.g., by CYP450 enzymes). Fluorination at this position blocks metabolic soft spots, extending the half-life of the resulting drug molecule.

-

Orthogonal Reactivity: The presence of the chlorine atom at position 2 provides a "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the phenol to serve as a core scaffold rather than just a terminal group.

Synthesis Pathways[1][2][5]

Synthesizing 2-chloro-3,4-difluorophenol requires overcoming significant regiochemical challenges. Direct chlorination of 3,4-difluorophenol typically yields a mixture favoring the 6-chloro isomer (2-chloro-4,5-difluorophenol) due to the cooperative directing effects of the hydroxyl and fluorine groups.

To ensure structural integrity, Directed Ortho Metalation (DoM) is the preferred high-precision protocol.

Method A: Directed Ortho Metalation (Recommended)

This method utilizes the directing power of a protected phenol (carbamate or ether) to install the chlorine atom specifically at the 2-position, between the oxygen and the fluorine.

Protocol Logic:

-

Protection: The phenol is protected as a carbamate (e.g., O-aryl carbamate) which serves as a Directed Metalation Group (DMG).

-

Lithiation: Treatment with sec-butyllithium at low temperature (-78 °C) results in lithiation at the 2-position. This position is thermodynamically and kinetically favored due to the "synergistic" directing effect of the DMG and the adjacent fluorine atom (inductive acidification of the C2 proton).

-

Electrophilic Quench: The lithiated intermediate is trapped with a chlorine source (e.g., Hexachloroethane or NCS).

-

Deprotection: Hydrolysis yields the target phenol.

Method B: Sandmeyer Reaction (Traditional)

Starting from 2,3,4-trifluoroaniline or 2-amino-3,4-difluorophenol, a diazonium salt is formed and displaced by chloride. While reliable, the availability of the specific aniline precursor can be a bottleneck.

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the DoM pathway and contrasts it with the regiochemical outcome of direct chlorination.

Figure 1: Comparison of Direct Chlorination (yielding undesired isomer) vs. Directed Ortho Metalation (yielding target).

Reactivity & Applications in Drug Design[2]

Once synthesized, 2-chloro-3,4-difluorophenol serves as a versatile building block. Its reactivity profile is defined by three distinct zones:

-

Phenolic Oxygen (Nucleophile):

-

Reaction: O-Alkylation or O-Acylation.

-

Application: Synthesis of ether-linked pharmacophores.

-

Protocol Note: Due to the lower pKa (~7.3), weaker bases (e.g., K₂CO₃ in DMF/Acetone) are often sufficient for alkylation compared to non-fluorinated phenols.

-

-

C2-Chlorine (Electrophile):

-

Reaction: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Application: Coupling with aryl boronic acids to create biaryl systems.

-

Selectivity: The C-Cl bond is activated by the adjacent electron-withdrawing oxygen and fluorine, facilitating oxidative addition by Pd(0) species.

-

-

C6-Position (Electrophile for Substitution):

-

Reaction: Bromination.[4]

-

Application: As cited in patent literature (e.g., EP 3 636 651 A1), the compound can be brominated at the 6-position using N-bromosuccinimide (NBS) to generate 2-bromo-6-chloro-3,4-difluorophenol . This fully functionalized ring allows for sequential, orthogonal coupling reactions.

-

Case Study: 5-HT2C Receptor Agonists

In the development of benzoxazepine-based 5-HT2C agonists for treating obesity and neuropsychiatric disorders, 2-chloro-3,4-difluorophenol is a critical intermediate. The phenol is typically O-alkylated to tether it to a piperazine or pyrazine core, while the halogen substituents modulate the ligand's fit within the receptor's hydrophobic pocket.

Visualization: Reactivity Map

Figure 2: Reactivity profile showing the three primary sites for chemical modification.

Safety & Handling Protocols

-

Hazard Classification: Irritant/Corrosive.

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Although fluorinated phenols are generally stable, protection from moisture prevents hydrate formation.

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Due to the enhanced acidity, contact with skin can cause burns more rapidly than phenol.

-

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24853964, 2-Chloro-3,4-difluorophenol. Retrieved January 30, 2026 from [Link]

-

European Patent Office. Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. (Patent EP 3 636 651 A1).[1][3] Retrieved from

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational reference for the DoM synthesis protocol).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Volume # 1(92), January - February 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings" [notes.fluorine1.ru]

"2-Chloro-3,4-difluorophenol" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3,4-difluorophenol

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Chloro-3,4-difluorophenol. As a halogenated aromatic compound, it holds significance for researchers in medicinal chemistry and materials science. This document outlines the theoretical basis and predicted outcomes for its analysis by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols are detailed to ensure data integrity and reproducibility. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes data from analogous compounds and first principles to offer a robust predictive analysis for drug development professionals and researchers.

Introduction and Molecular Structure

2-Chloro-3,4-difluorophenol is a substituted aromatic compound with the molecular formula C₆H₃ClF₂O. Its structure, featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring, suggests a complex interplay of electronic effects that will be reflected in its spectroscopic data. The precise location of these substituents governs the chemical environment of each atom, leading to a unique spectral fingerprint essential for its unambiguous identification and characterization. Understanding this fingerprint is a critical first step in any research and development pipeline involving this molecule.

The structural arrangement dictates the expected spectroscopic features. The hydroxyl group is a strong electron-donating group, while the halogens are electron-withdrawing. This push-pull electronic environment significantly influences the electron density distribution around the aromatic ring, which is a key determinant in NMR and IR spectroscopy.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-3,4-difluorophenol, both ¹H and ¹³C NMR will provide critical data, with fluorine-proton and fluorine-carbon couplings adding a layer of diagnostic complexity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the adjacent substituents. The hydroxyl proton's chemical shift will be concentration and solvent dependent.

Key Predictive Insights:

-

Aromatic Protons (H5, H6): Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). The proton at C6, being ortho to the electron-donating -OH group, will likely be more shielded (appear at a lower ppm value) than the proton at C5, which is situated between a fluorine and a hydrogen.

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary significantly (e.g., 4-7 ppm in CDCl₃, potentially higher in DMSO-d₆) depending on the solvent and sample concentration due to hydrogen bonding.

-

¹H-¹⁹F Coupling: The aromatic protons will exhibit coupling to the nearby fluorine atoms. H5 will likely show coupling to the fluorine at C4. H6 will likely show smaller coupling to the fluorine at C3. This will result in complex splitting patterns (e.g., doublet of doublets).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H5 | 7.10 - 7.30 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H6 | 6.90 - 7.10 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-4 |

| OH | 4.5 - 6.0 | br s | - |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are highly sensitive to the attached substituents and their electronic effects.

Key Predictive Insights:

-

Carbons Bearing Substituents: Carbons directly bonded to electronegative atoms (O, Cl, F) will have their signals shifted downfield. The carbon attached to the hydroxyl group (C1) will be significantly deshielded.

-

¹³C-¹⁹F Coupling: A key diagnostic feature will be the large one-bond (¹JCF) and smaller two- and three-bond (²JCF, ³JCF) carbon-fluorine couplings. C3 and C4 will appear as doublets with large coupling constants. Other carbons will also show smaller C-F couplings.[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C1 | 148 - 152 | d, ³JCF ≈ 3-5 |

| C2 | 118 - 122 | d, ²JCF ≈ 15-20 |

| C3 | 145 - 150 | d, ¹JCF ≈ 240-250 |

| C4 | 142 - 147 | d, ¹JCF ≈ 240-250 |

| C5 | 115 - 120 | d, ²JCF ≈ 18-25 |

| C6 | 110 - 115 | d, ³JCF ≈ 4-6 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Chloro-3,4-difluorophenol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving hydroxyl protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Calibrate the reference frequency using the TMS signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Typical pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. A pulse angle of 45-60 degrees and a relaxation delay of 2 seconds is a good starting point.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 2-Chloro-3,4-difluorophenol will be characterized by absorptions corresponding to O-H, C-H, C=C, C-O, C-F, and C-Cl bonds.

Key Predictive Insights:

-

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Aromatic Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.

-

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds may lead to multiple strong peaks in this area.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the phenolic C-O bond.

-

C-Cl Stretch: A medium to strong absorption is anticipated in the 700-800 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 2-Chloro-3,4-difluorophenol sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary, although for qualitative identification, this is often omitted.

-

Label the significant peaks with their frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Key Predictive Insights:

-

Molecular Ion (M⁺): The molecular weight of 2-Chloro-3,4-difluorophenol is approximately 164.54 g/mol . The mass spectrum will show a molecular ion peak cluster. Due to the presence of chlorine, there will be a characteristic M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation. Common fragmentation pathways for phenols include:

-

Loss of CO to form a chlorodifluorocyclopentadienyl cation.

-

Loss of HCl.

-

Loss of a fluorine radical.

-

Table 4: Predicted Key m/z Values in EI-MS

| m/z Value | Identity | Notes |

|---|---|---|

| 164/166 | [M]⁺ | Molecular ion peak cluster, 3:1 ratio |

| 136/138 | [M - CO]⁺ | Loss of carbon monoxide |

| 128 | [M - HCl]⁺ | Loss of hydrogen chloride |

| 145/147 | [M - F]⁺ | Loss of a fluorine atom |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

GC: Use a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent). Set up a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS: Use a standard EI source operating at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion and fragments (e.g., m/z 40-250).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra across the entire GC run.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of 2-Chloro-3,4-difluorophenol.

-

Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic characterization of 2-Chloro-3,4-difluorophenol is a multi-faceted process requiring the integration of data from NMR, IR, and MS techniques. This guide provides a robust predictive framework for these analyses. The anticipated spectra are dominated by the influence of the hydroxyl, chlorine, and fluorine substituents, leading to characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling researchers and drug development professionals to confidently identify and characterize this important chemical entity.

References

- ChemSpider. (n.d.). 2-Chloro-4-fluorophenol.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. NIST WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to 2-Chloro-3,4-difluorophenol: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-difluorophenol is a halogenated aromatic compound belonging to the family of substituted phenols. As a functionalized phenol, it serves as a valuable and highly specialized building block in organic synthesis. The strategic placement of chlorine and fluorine atoms on the phenolic ring imparts unique electronic properties and metabolic characteristics to molecules derived from it. This makes it a reagent of significant interest for medicinal chemists and materials scientists, particularly in the design of novel pharmaceuticals and agrochemicals.

The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance key properties such as metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the presence of a chlorine atom provides an additional vector for modifying a molecule's physicochemical profile and can be crucial for its biological activity.[2] This guide provides a comprehensive technical overview of 2-Chloro-3,4-difluorophenol, including a proposed synthetic route, predicted spectroscopic data for characterization, key reaction protocols, and essential safety information, designed to empower researchers in its effective application.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is critical when working with highly substituted isomers. The following data pertains specifically to 2-Chloro-3,4-difluorophenol.

-

IUPAC Name : 2-Chloro-3,4-difluorophenol

-

CAS Number : 1159512-40-9

-

Molecular Formula : C₆H₃ClF₂O

-

Canonical SMILES : C1=C(C=C(C(=C1F)F)Cl)O

Physicochemical Data

While extensive experimental data for this specific compound is not widely available in public literature, the following properties can be estimated based on closely related structural analogs such as 2-chloro-3,5-difluorophenol and 3,4-difluorophenol. These values should be used as a guideline and confirmed experimentally.

| Property | Estimated Value | Notes |

| Molecular Weight | 164.54 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid | Typical for halogenated phenols. |

| Melting Point | 40 - 55 °C | Inferred from isomers like 2-chloro-3,5-difluorophenol (45-46 °C). |

| Boiling Point | ~80 °C at reduced pressure | Inferred from isomers like 2-chloro-3,5-difluorophenol (76 °C / 37 mmHg). |

| Solubility | Soluble in organic solvents (DCM, Ether, EtOAc); sparingly soluble in water. | General property of substituted phenols. |

| pKa | 7.0 - 8.0 | The electron-withdrawing halogen substituents will lower the pKa (increase acidity) compared to phenol (~9.9). |

Section 2: Synthesis and Purification

The synthesis of 2-Chloro-3,4-difluorophenol is not commonly detailed in peer-reviewed literature, suggesting its primary availability is through specialized chemical suppliers. However, a logical and efficient synthesis can be designed based on modern regioselective halogenation techniques. The most direct approach is the ortho-selective chlorination of the commercially available precursor, 3,4-difluorophenol.

The primary challenge in the chlorination of phenols is controlling regioselectivity, as electrophilic aromatic substitution typically yields a mixture of ortho and para isomers.[3] To achieve the desired 2-chloro product, a catalyst system that directs the electrophile to the ortho position is required. Recent advances in Lewis base catalysis provide a robust solution for this transformation.[2][4]

Proposed Synthetic Protocol: Ortho-Selective Chlorination

This protocol is adapted from established methods for the highly ortho-selective chlorination of phenols using a Lewis basic catalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2] The Lewis base catalyst activates the NCS, and a hydrogen-bonding interaction with the phenol's hydroxyl group directs the chlorination to the ortho position.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of 2-Chloro-3,4-difluorophenol.

Methodology:

-

Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-difluorophenol (1.0 eq), the Lewis basic selenoether catalyst (0.01-0.05 eq), and anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Causality Insight: The use of a non-polar solvent like dichloromethane is crucial. The catalyst, substrate, and NCS form a hydrogen-bonded complex, and polar solvents would disrupt this assembly, leading to a loss of regioselectivity.

-

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NCS. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 2-Chloro-3,4-difluorophenol.

Section 3: Spectroscopic Characterization (Predicted)

No publicly available experimental spectra currently exist for 2-Chloro-3,4-difluorophenol. The following data is predicted based on established principles of NMR spectroscopy and data from online prediction engines.[5] Experimental verification is essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region will show two signals, each corresponding to one proton on the ring. Both protons will exhibit complex splitting due to coupling with each other (ortho coupling) and with the adjacent fluorine atoms.

-

H-5: This proton is ortho to one fluorine (F-4) and meta to another (F-3). It is also meta to the chlorine atom. Its chemical shift will be downfield due to the deshielding effects of the adjacent halogens.

-

H-6: This proton is meta to one fluorine (F-4) and para to the other (F-3). It is ortho to the chlorine atom.

| Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 7.15 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 7.0, J(H-F) ≈ 2.0 | H-5 |

| ~ 7.05 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 5.0, J(H-F) ≈ 2.5 | H-6 |

| ~ 5.50 | br s | - | OH |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will be complex due to C-F coupling. Carbons bonded directly to fluorine will appear as doublets with large coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

| Predicted Shift (ppm) | Multiplicity (C-F Coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~ 150.0 | dd | C-3 (¹JCF, ²JCF) | | ~ 145.5 | d | C-1 (C-OH) | | ~ 142.0 | dd | C-4 (¹JCF, ²JCF) | | ~ 118.0 | d | C-5 | | ~ 117.5 | d | C-6 | | ~ 115.0 | d | C-2 (C-Cl) |

Section 4: Key Chemical Reactions and Applications

2-Chloro-3,4-difluorophenol is primarily utilized as a synthetic intermediate. Its phenol functional group is the main site of reactivity, allowing it to be incorporated into larger, more complex molecules.

Williamson Ether Synthesis

A cornerstone reaction for phenols is the Williamson ether synthesis, which forms an ether linkage.[6][7][8][9][10] This Sₙ2 reaction is a highly reliable method for attaching the 2-chloro-3,4-difluorophenyl moiety to an alkyl backbone.

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Visualizer loader [nmrdb.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

Technical Guide: Safety, Handling, and Operational Protocols for 2-Chloro-3,4-difluorophenol

Executive Summary

2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4][5][6][7][8] As a polyhalogenated phenol, it presents a dual-hazard profile: corrosivity typical of acidic phenols and systemic toxicity enhanced by fluorination, which increases lipophilicity and skin absorption rates.

This guide provides a self-validating safety architecture for researchers. It moves beyond generic "safety first" advice to provide specific engineering controls, barrier selection logic, and emergency response mechanisms tailored to the unique physicochemical properties of this compound.

Part 1: Chemical Identity & Physicochemical Profile[1][9]

Understanding the molecule's physical state and acidity is the foundation of safe handling. The ortho-chloro substitution significantly increases acidity compared to non-halogenated phenols, increasing the risk of chemical burns.

| Property | Data / Value | Operational Implication |

| CAS Number | 1159512-40-9 | Unique identifier for inventory and waste tracking.[1][5] |

| Formula | C₆H₃ClF₂O | MW: 164.54 g/mol .[1][2][8] |

| Physical State | Low-melting solid or Liquid | Likely melts near ambient temperature (approx. 20–40°C).[1] Treat as a liquid for spill containment. |

| Acidity (pKa) | ~7.3 – 7.8 (Estimated) | More acidic than phenol (pKa 10).[1] Forms salts rapidly with weak bases; corrosive to tissue. |

| Solubility | Soluble in DCM, MeOH, DMSO | High organic solubility facilitates rapid transdermal absorption via solvents. |

| Volatility | Moderate | Vapor pressure increases significantly upon heating; requires fume hood.[1] |

Part 2: Hazard Characterization (The "Why" of Safety)

The Fluorine-Chlorine Synergy

The specific substitution pattern (2-Cl, 3,4-F) creates a "Trojan Horse" effect for biological systems:

-

Enhanced Lipophilicity: The fluorine atoms at positions 3 and 4 increase the compound's ability to penetrate the lipid bilayer of the skin.

-

Protein Denaturation: Once absorbed, the phenolic hydroxyl group (acidified by the ortho-chlorine) acts as a protein denaturant, causing immediate coagulative necrosis (chemical burns).

-

Anesthetic Effect: Like many phenols, it can anesthetize local nerve endings. A researcher may be chemically burned without immediately feeling pain.

GHS Classification (Conservative)

While specific experimental tox data is rare, handle as:

-

Skin Corr.[9] 1B (H314): Causes severe skin burns and eye damage.

-

Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.[10]

-

Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.[1][10]

Part 3: Engineering Controls & PPE Strategy

Barrier Selection Logic

Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols. The solvent often used with this compound (e.g., Dichloromethane) can permeate nitrile in seconds, carrying the phenol with it.

-

Primary Glove: Laminate Film (Silver Shield/Barrier) or Viton/Butyl Rubber .

-

Why: Resists both the phenol and common halogenated solvents.

-

-

Secondary Glove (Dexterity): Disposable Nitrile (worn over the laminate glove if dexterity is needed, or under if using thick Viton).

-

Body Protection: Tyvek® lab coat or chemically resistant apron. Cotton lab coats absorb and hold the phenol against the skin.

Engineering Controls

-

Fume Hood: Mandatory. Velocity face check > 0.5 m/s.

-

Solid/Liquid Handling: If the compound is solid, weigh inside the hood to prevent dust inhalation. If liquid/melted, use positive displacement pipettes to prevent dripping.

Part 4: Operational Handling Protocols

Protocol: Safe Weighing & Transfer

-

Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-weigh the receiving flask with solvent to minimize open-air time.[1]

-

Transfer: Use a glass spatula (if solid) or glass pipette (if liquid). Do not use plastic syringes unless compatibility is verified (phenols can swell plastics).

-

Decontamination: Immediately wipe the spatula/pipette exterior with a PEG-400 soaked wipe before removing it from the hood.

Protocol: Reaction Setup

-

Incompatibility: Avoid strong oxidizers and active metals (Sodium, Potassium) which can react violently.

-

Salt Formation: If reacting with bases (K₂CO₃, Cs₂CO₃), exotherms will occur. Add base slowly.

-

Heating: If heating >50°C, use a reflux condenser. Ensure the condenser is vented to a scrubber or the back of the hood.

Waste Disposal

-

Segregation: Segregate as "Halogenated Organic Waste" .

-

pH Check: Ensure the waste stream is not acidic; neutralization prevents container degradation.

-

Labeling: Explicitly list "2-Chloro-3,4-difluorophenol" on the tag.[1] Do not just write "Organic Waste."

Part 5: Emergency Response Architecture

The "Golden Minute": The first 60 seconds of exposure determine the severity of the injury. Water alone is often ineffective for phenols due to low water solubility.

The PEG-400 Protocol

Polyethylene Glycol 300 or 400 (PEG) is the specific antidote for external phenol decontamination.[1] It acts as a solvent to extract the phenol from the skin pores.

DOT Diagram: Emergency Response Logic

Caption: Decision logic for immediate response to 2-Chloro-3,4-difluorophenol exposure. Note the critical role of PEG-400 for skin vs. water for eyes.[1]

Part 6: Visualizing the Safety Decision Matrix

Before starting any experiment, use this decision flow to validate your setup.

Caption: Pre-operational risk assessment flow. Note that using halogenated solvents (DCM) triggers a stricter glove requirement.

References

-

Chemical Identity & CAS Verific

-

Phenol Safety & PEG-400 Protocol

-

Glove Permeation Data (Halogen

- Title: "Chemical Resistance Guide"

-

Source: Ansell / Thermo Fisher Scientific[1]

-

GHS Classific

-

Synthesis Applic

Sources

- 1. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 2. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1159512-40-9 2-Chloro-3,4-difluorophenol [chemsigma.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-3,4-difluorophenol,(CAS# 1159512-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. AB280756 | CAS 1159512-40-9 – abcr Gute Chemie [abcr.com]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

"2-Chloro-3,4-difluorophenol" material safety data sheet (MSDS)

CAS: 1159512-40-9 | Role: Advanced Pharmaceutic Intermediate[1]

Part 1: Introduction & Strategic Utility

2-Chloro-3,4-difluorophenol is a specialized halogenated aromatic scaffold used primarily in the synthesis of bioactive small molecules, particularly in the development of 5-HT2C receptor modulators and other central nervous system (CNS) agents.[1][2]

For drug development professionals, this molecule represents a strategic "building block" due to its unique substitution pattern. The ortho-chloro and vicinal difluoro motifs provide three critical advantages in medicinal chemistry:

-

Metabolic Blocking: The halogen atoms at positions 2, 3, and 4 effectively block oxidative metabolism (e.g., hydroxylation) at these sites, extending the half-life of the final drug candidate.[1]

-

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

) without significant steric penalty, facilitating blood-brain barrier (BBB) penetration.[1] -

Acidity Enhancement: The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, enhancing its reactivity in nucleophilic aromatic substitution (

) or etherification reactions compared to non-halogenated phenols.

Part 2: Physicochemical & Hazard Profile

Data synthesized from structural analogs and available safety literature.

| Property | Specification / Value |

| CAS Number | 1159512-40-9 |

| Molecular Formula | |

| Molecular Weight | 164.54 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline) |

| Acidity (Predicted pKa) | ~6.5 - 7.5 (More acidic than phenol due to -I effect of F/Cl) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated |

Hazard Classification (GHS)

CRITICAL WARNING: As a halogenated phenol, this compound possesses combined toxicity mechanisms: tissue corrosion (phenolic protein denaturation) and systemic toxicity.[1]

| Hazard Class | Category | H-Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |

| Eye Damage | 1 | H318 | Causes serious eye damage.[1] |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[1] |

Part 3: Mechanism of Toxicity & Safety Architecture

To handle this material safely, researchers must understand the causality of its hazards.[1] It is not merely an "acid"; it is a protein denaturant .[1]

-

The Lipophilic Penetration Mechanism: Unlike mineral acids which burn on contact, halogenated phenols are lipophilic.[1] They rapidly penetrate the stratum corneum of the skin.[1]

-

Nerve Anesthesia: Phenols often possess a local anesthetic effect.[1] A researcher may be exposed and undergoing deep tissue damage without feeling immediate pain .

-

Systemic Collapse: Once absorbed, the compound can uncouple oxidative phosphorylation in mitochondria, leading to systemic toxicity.[1]

Diagram 1: Safety Decision Logic (Graphviz)

This workflow ensures the correct Personal Protective Equipment (PPE) and engineering controls are selected before the container is opened.[1]

Caption: Decision matrix for selecting engineering controls and PPE based on physical state and scale.

Part 4: Handling & Emergency Protocol

Trustworthiness Principle: A protocol is only valid if it accounts for failure.[1] The following system presumes a potential spill or exposure.

Preparation (Pre-Work)[1]

-

Neutralization Agent: Prepare a PEG 300 or PEG 400 (Polyethylene Glycol) solution. Water alone is ineffective for washing phenols off skin due to their low water solubility. PEG acts as a solvent to extract the phenol from the skin.[1]

-

Quenching Bath: Have a saturated sodium bicarbonate (

) solution ready to neutralize acidic waste.[1]

Step-by-Step Synthesis Setup (Example: Etherification)

-

Weighing: Weigh the solid 2-Chloro-3,4-difluorophenol inside a powder containment hood . If unavailable, use a disposable anti-static weighing boat to prevent dust dispersion.

-

Solvent Addition: Add solvent (e.g., Acetone or DMF) immediately to the solid to reduce inhalation risk.[1]

-

Base Addition: When adding bases (e.g.,

), expect a slight exotherm.[1] The phenolic proton is more acidic than typical phenols; gas evolution ( -

Waste: Do not mix with oxidizing agents (e.g., nitric acid) as halogenated phenols can form explosive quinones or unstable intermediates.[1]

Emergency Response Algorithm

-

Skin Contact:

-

Wipe: Gently wipe off excess solid/liquid (do not scrub).[1]

-

Flush: Rinse with water for 1 minute.

-

Extract: Apply PEG 300/400 liberally to the area. This is critical.

-

Medical: Seek evaluation even if pain is absent.

-

-

Eye Contact:

-

Flush with water or saline for 15 minutes. Do not use PEG in eyes.[1]

-

Transport to emergency care immediately.

-

Part 5: Synthetic Application (Drug Development)

Context: 2-Chloro-3,4-difluorophenol is frequently used to generate ether-linked pharmacophores.[1] A common workflow involves electrophilic bromination followed by coupling, as seen in the synthesis of 5-HT2C agonists.[1]

Diagram 2: Synthetic Pathway (Graphviz)

Visualizing the transformation from the raw material to a functionalized intermediate.[1]

Caption: Typical synthetic workflow converting the phenol into a brominated ether scaffold.

Experimental Insight: In the bromination step (using N-Bromosuccinimide), the 2-chloro and 3,4-difluoro groups direct the incoming bromine to the 6-position (ortho to the hydroxyl, para to the fluorine), creating a tetrasubstituted benzene ring. This high density of functionalization is why this specific isomer is prized—it allows for orthogonal coupling reactions at the OH, Br, and Cl sites.

References

-

Chemical Identification & Supply: 2-Chloro-3,4-difluorophenol Product Data. ChemSigma & King-Pharm.[3] Link

-

Synthetic Application (Patent): Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. European Patent Office (EP3636651A1).[2] Link

-

General Safety (Phenols): Phenol: Systemic Toxicity and Safe Handling. National Institutes of Health (PubChem). Link

-

Analogous Hazard Data: Safety Data Sheet: 2-Chloro-4,5-difluorophenol. BLD Pharm.[1][4] Link

Sources

"2-Chloro-3,4-difluorophenol" potential research applications

Strategic Applications in Medicinal Chemistry & Advanced Synthesis

Executive Summary

2-Chloro-3,4-difluorophenol (CAS 1159512-40-9) represents a high-value halogenated scaffold in modern drug discovery, particularly within the central nervous system (CNS) therapeutic area. Unlike generic chlorophenols, this specific isomer offers a unique "metabolic shield" effect. The precise arrangement of fluorine atoms at the 3- and 4-positions, combined with the steric bulk and electronic modulation of the 2-chloro group, makes it an ideal building block for 5-HT2C receptor modulators and next-generation agrochemicals.

This guide analyzes the compound's synthetic utility, detailing its transformation into benzoxazepine cores and its role in bioisosteric replacement strategies.

Chemical Profile & Structure-Activity Relationship (SAR)

The utility of 2-Chloro-3,4-difluorophenol stems from its electronic landscape. The phenolic hydroxyl group (-OH) activates the ring, while the three halogen atoms creates a push-pull electronic system that directs subsequent electrophilic substitutions (EAS) to specific positions, primarily the para position relative to the hydroxyl, if unoccupied.

Key Physicochemical Properties[1][2]

| Property | Data | Relevance to Synthesis |

| CAS Number | 1159512-40-9 | Unique identifier for procurement/regulatory. |

| Molecular Formula | C₆H₃ClF₂O | Halogen-rich core for lipophilicity modulation. |

| Molecular Weight | 164.54 g/mol | Low MW allows for "fragment-based" drug design. |

| Physical State | Solid (Crystalline) | Stable handling; requires inert atmosphere storage. |

| Acidity (pKa) | ~7.5 - 8.0 (Est.) | More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl. |

| LogP | ~2.5 | Optimal lipophilicity for CNS penetration when incorporated into drugs. |

SAR Implications[1][3]

-

Metabolic Blocking: The C3 and C4 fluorines block P450-mediated hydroxylation, extending the half-life of derived drugs.

-

Orthogonal Reactivity: The C2-Chlorine serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or can be retained to induce specific conformational twists in the final drug molecule.

Synthetic Production Pathways

High-purity synthesis of 2-Chloro-3,4-difluorophenol is non-trivial due to the risk of isomer scrambling. The most robust industrial route involves the diazotization of the corresponding aniline.

Protocol A: Synthesis from 2-Chloro-3,4-difluoroaniline

Mechanism: Sandmeyer-type hydroxylation. Precursor: 2-Chloro-3,4-difluoronitrobenzene (reduced to aniline).

-

Solubilization: Dissolve 2-chloro-3,4-difluoroaniline (1.0 eq) in 30% H₂SO₄ at 50°C.

-

Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition.[1]

-

Hydrolysis: Transfer the cold diazonium salt solution into a boiling solution of 50% H₂SO₄/water. The high acid concentration suppresses azo-coupling side reactions.

-

Extraction: Steam distill the product or extract with dichloromethane (DCM).[2]

-

Purification: Recrystallize from hexanes to achieve >98% purity.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of 2-Chloro-3,4-difluorophenol via the diazonium hydrolysis pathway.

Advanced Application: 5-HT2C Receptor Modulators

The most authoritative application of this scaffold is in the synthesis of hexahydropyrazinobenzoxazepines , a class of compounds investigated for treating obesity and epilepsy. The 2-chloro-3,4-difluoro motif is essential for binding affinity and selectivity against the 5-HT2A and 5-HT2B receptors (avoiding valvulopathy side effects).

Protocol B: Regioselective Bromination & Cyclization

Reference Grounding: This protocol adapts methodologies described in patent literature for 5-HT2C agonists [1].

Objective: Functionalize the C6 position (para to the fluoro, ortho to the hydroxyl) to prepare for ring closure.

Step-by-Step Methodology:

-

Reagents: 2-Chloro-3,4-difluorophenol (1.0 eq), Diisopropylamine (2.0 eq), N-Bromosuccinimide (NBS, 1.0 eq).

-

Solvent: Dichloromethane (DCM).

-

Conditioning: Cool the phenol/amine solution to -5°C . The amine acts as a proton scavenger and directs the bromination.

-

Addition: Add NBS portion-wise over 30 minutes.

-

Why? Rapid addition causes exotherms that lead to di-bromination impurities.

-

-

Reaction: Stir for 2.5 hours at -5°C.

-

Workup: Quench with 1M HCl. Wash organic layer with saturated sodium bicarbonate.

-

Result: Yields the brominated intermediate, which is then cyclized with a pyrazine fragment to form the tricyclic benzoxazepine core.

Visualization: Drug Discovery Workflow

Figure 2: Utilization of 2-Chloro-3,4-difluorophenol in the synthesis of tricyclic CNS therapeutics.[3]

Handling & Safety Protocols

As a halogenated phenol, this compound presents specific hazards. It is corrosive to tissue and potentially toxic if inhaled.[4]

| Hazard Class | GHS Code | Mitigation Strategy |

| Skin Corrosion | H314 | Double-gloving (Nitrile + Laminate). Immediate diphoterine wash upon contact. |

| Acute Toxicity | H302/H312 | Handle only in a fume hood with a face velocity >0.5 m/s. |

| Environmental | H411 | Collect all aqueous waste for halogenated disposal. Do not release to drains. |

Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (pinking) upon prolonged exposure to air.

References

-

European Patent Office. (2016).[3] Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2.[3] Patent EP3636651A1. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733297, 2-Chloro-3,5-difluorophenol (Structural Analog Reference). Retrieved from

-

BenchChem. (2025).[1][5][6][7] Synthesis of Pharmaceutical Intermediates from Halogenated Phenols.[5][6][8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of "2-Chloro-3,4-difluorophenol" from dichlorofluorobenzene

[1]

Part 1: Executive Summary & Retrosynthetic Analysis[1]

Target Molecule: 2-Chloro-3,4-difluorophenol CAS: 1159512-40-9 Core Application: Intermediate for tyrosine kinase inhibitors and advanced agrochemical fungicides.[1]

Retrosynthetic Logic

The synthesis is best approached via Electrophilic Aromatic Substitution (Chlorination) on the electron-rich phenol ring.[1] The directing effects of the hydroxyl group (strongly activating, ortho, para-directing) and the fluorine atoms (weakly deactivating, ortho, para-directing) must be balanced.

-

Precursor: 3,4-Difluorophenol.[1]

-

Reagent: Sulfuryl Chloride (

) or Chlorine gas ( -

Regioselectivity Challenge:

-

Solution: Use of controlled temperature and amine catalysis (e.g., diisopropylamine) to favor the thermodynamic product or separation via fractional distillation.

Precursor Origin (The "Dichlorofluorobenzene" Connection): The 3,4-difluorophenol precursor is industrially synthesized from 1,2-dichlorobenzene via a Halex reaction (to 1,2-difluorobenzene), followed by nitration, reduction, and hydrolysis.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Chlorination of 3,4-Difluorophenol

Objective: Introduce a chlorine atom at the C2 position with high selectivity over the C6 isomer.

Materials & Reagents

| Reagent | Purity | Role |

| 3,4-Difluorophenol | >99% | Substrate |

| Sulfuryl Chloride ( | 98% | Chlorinating Agent |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Diisopropylamine | 99% | Catalyst (Selectivity Enhancer) |

| 1M HCl | Aqueous | Quenching Agent |

Step-by-Step Methodology

-

Preparation : In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 3,4-difluorophenol (10.0 g, 76.9 mmol) in Dichloromethane (100 mL).

-

Catalyst Addition : Add diisopropylamine (0.1 eq, 7.7 mmol) to the solution. Note: Amine catalysts can modify the active chlorinating species, often improving ortho-selectivity.

-

Chlorination :

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add Sulfuryl Chloride (10.9 g, 80.7 mmol, 1.05 eq) dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C to minimize polychlorination and C6-isomer formation.[1]

-

-

Reaction Phase :

-

Work-up :

-

Purification :

Data & Yields

| Parameter | Value |

| Typical Yield | 75 - 82% |

| Isomer Ratio (2-Cl : 6-Cl) | ~85 : 15 (Optimized) |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | ~75-78°C (at 15 mmHg) |

Protocol B: Synthesis of Precursor (3,4-Difluorophenol)

Context: If starting from chlorobenzenes is required.[1]

-

Halex Reaction: 1,2-Dichlorobenzene + KF (

C, solvent-free or sulfolane) -

Nitration: 1,2-Difluorobenzene +

-

Reduction: 3,4-Difluoronitrobenzene +

(Pd/C) -

Hydrolysis: 3,4-Difluoroaniline +

(Diazotization) then

Part 3: Visualization (Pathway Diagram)[1]

The following diagram illustrates the chemical logic and directing effects governing the synthesis.

Caption: Synthesis pathway from dichlorobenzene to the target phenol, highlighting the critical regioselective chlorination step.

Part 4: References

-

Finger, G. C., et al. (1959).[6] "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[6] Link (Foundational work on fluorinated phenol synthesis).[1]

-

BenchChem. (2025).[1][7][8] "Synthesis of 2,4-Difluorophenol and Derivatives." Technical Guide. Link (General protocols for fluorophenol handling).[1]

-

PubChem. (2025).[1] "Compound Summary: 2-Chloro-3,4-difluorophenol." National Library of Medicine.[1] Link (Chemical properties and safety data).[1]

-

Google Patents. (2017).[1] "Preparation method of chlorofluorophenols." Patent CN106349025A.[1] Link (Industrial chlorination conditions).[1]

Sources

- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. JPH06157427A - Preparation of 2,3-dichloronitrobenzene - Google Patents [patents.google.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of 2-Chloro-3,4-difluorophenol

Executive Summary

2-Chloro-3,4-difluorophenol is a critical intermediate in the synthesis of advanced fluoro-pharmaceuticals (specifically fluoroquinolone antibiotics) and next-generation agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom at the sterically crowded C2 position, flanked by a hydroxyl group and a fluorine atom—presents a significant synthetic challenge.

This guide outlines a high-fidelity protocol for the synthesis of 2-Chloro-3,4-difluorophenol. While direct chlorination of 3,4-difluorophenol is theoretically possible, it predominantly yields the thermodynamically favored 6-chloro isomer (2-chloro-4,5-difluorophenol) due to steric hindrance at the C2 position. Therefore, this protocol prioritizes the Diazotization-Hydrolysis of 2-chloro-3,4-difluoroaniline , a route that guarantees regiochemical fidelity.

Route Selection & Strategic Analysis

The selection of the synthetic pathway is dictated by the requirement for >98% regiochemical purity.

| Feature | Route A: Diazotization-Hydrolysis (Recommended) | Route B: Direct Chlorination (Not Recommended) |

| Precursor | 2-Chloro-3,4-difluoroaniline | 3,4-Difluorophenol |

| Key Reagents | ||

| Regioselectivity | Absolute (Locked by precursor) | Poor (Favors 6-chloro isomer) |

| Purification | Steam Distillation / Extraction | Difficult Isomer Separation |

| Scalability | High (Batch mode) | High (Continuous mode) |

Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for synthesis route selection. Route A is the focus of this protocol.

Detailed Experimental Protocol

Method: Diazotization-Hydrolysis of 2-Chloro-3,4-difluorophenol

Principle: The amino group of 2-chloro-3,4-difluoroaniline is converted into a diazonium salt (

Reagents & Equipment:

-

Precursor: 2-Chloro-3,4-difluoroaniline (Purity >98%)

-

Acid: Sulfuric Acid (

), 98% and 35% aq. solution. -

Nitrosating Agent: Sodium Nitrite (

), 40% aq. solution. -

Quencher: Urea or Sulfamic acid.

-

Solvent: Water (Deionized).

-

Apparatus: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel, reflux condenser.

Step 1: Preparation of Diazonium Salt

-

Acidification: In a 3-neck flask equipped with mechanical stirring, charge 35%

(5.0 equiv relative to aniline). -

Dissolution: Add 2-Chloro-3,4-difluorophenol (1.0 equiv). Heat gently to

if necessary to ensure formation of the anilinium sulfate salt, then cool the suspension to-

Note: Fine precipitation of the salt is acceptable, but large clumps must be broken up to ensure even reaction.

-

-

Diazotization: Add the

solution (1.05 equiv) dropwise, maintaining the internal temperature strictly below-

Causality: Exceeding

allows the diazonium salt to decompose prematurely or react with unreacted aniline to form azo dyes (tars).

-

-

Completion Check: Stir for 30 minutes at

. Verify excess nitrous acid using Starch-Iodide paper (should turn blue/black instantly). -

Quenching: Add small amounts of Urea or Sulfamic Acid until the Starch-Iodide test is negative.

Step 2: Hydrolysis (The "Hot Drop" Method)

-

Preparation of Hydrolysis Bath: In a separate reactor, heat a solution of 15%

to a rolling boil ( -

Addition: Transfer the cold diazonium solution (from Step 1) into a dropping funnel. Add it slowly dropwise into the boiling acid solution.

-

Scientific Rationale: Adding the cold diazonium to the hot acid ensures that the concentration of unreacted diazonium in the reaction zone is always low. This minimizes bimolecular coupling reactions (formation of azo tars) and favors the unimolecular

-type hydrolysis.

-

-

Reaction Monitoring: Nitrogen gas evolution will be vigorous. Continue boiling for 15-30 minutes after addition is complete.

-

Extraction: Cool the mixture to room temperature. Extract the product with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

volumes). -

Workup: Wash the organic layer with brine. Dry over anhydrous

.[6] Filter and concentrate under reduced pressure.[7]

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the Diazotization-Hydrolysis protocol.

Analytical Validation & Specifications

To ensure the protocol was successful, the following analytical parameters must be met.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white solid | Visual | Oxidizes to pink/brown upon air exposure. |

| Purity | > 98.0% | HPLC (UV 254 nm) | C18 Column, ACN/Water gradient. |

| Distinct doublets | NMR ( | Crucial to distinguish from 6-chloro isomer. | |

| Mass Spec | GC-MS / LC-MS | Confirms mono-chlorination pattern. |

Regioisomer Identification (

-

Target (2-Chloro-3,4-difluoro): The fluorine at C3 is adjacent to a Chlorine (C2) and a Fluorine (C4). The fluorine at C4 is adjacent to a Fluorine (C3) and a Proton (C5). The coupling patterns will be distinctively complex due to F-F and F-H coupling.

-

Impurity (6-Chloro-3,4-difluoro): The fluorine environment is more symmetric relative to the protons, often resulting in simpler splitting patterns.

Safety & Handling (HSE)

Hazard Identification:

-

Corrosivity: Fluorinated phenols are highly acidic and corrosive to skin and eyes.

-

Toxicity: Harmful if swallowed or inhaled.[3][5][8][9] Potential for skin absorption.[3]

-

Thermal Hazards: Diazonium salts are potentially explosive if allowed to dry or if heated without solvent. Never let the diazonium salt dry out.

Critical Controls:

-

Ventilation: All operations, especially the hydrolysis (evolution of acid vapors and

), must be performed in a functioning fume hood. -

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

-

Waste: Aqueous waste contains acidic sulfates and potentially unreacted nitrites. Neutralize before disposal.

References

-

Vertex AI Search . (2025).[8] Synthesis of 2,4-Difluorophenol and related fluoro-intermediates. BenchChem Technical Guides. 7

-

Thermo Fisher Scientific . (2025).[3][5][8] Safety Data Sheet: 2-Chloro-4-fluorophenol / 3,4-Difluorophenol. 3

-

Google Patents . (1991). Process for preparing 3,4-difluoroaniline (WO1991017138A1). 10

-

Google Patents . (2011). Preparation method of 2-chloro-4-fluorotoluene (CN110759806A).[4] (Demonstrates Sandmeyer/Diazotization utility in similar fluoro-aromatics). 4

Sources

- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 2. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

Application Note: 2-Chloro-3,4-difluorophenol in Medicinal Chemistry

Executive Summary

2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a highly specialized halogenated building block used in the synthesis of bioactive heterocycles, particularly for Central Nervous System (CNS) targets like the 5-HT2C receptor.[1] Its unique substitution pattern—featuring a phenolic hydroxyl group flanked by an ortho-chlorine and two meta/para-fluorine atoms—offers a strategic advantage in medicinal chemistry. It serves as a "metabolic fortress," blocking common sites of oxidative metabolism (CYP450) while modulating the electronic properties (pKa, lipophilicity) of the resulting drug scaffold.

This guide details the physicochemical profile, synthetic utility, and specific experimental protocols for leveraging this compound in drug discovery, focusing on its role as a precursor for benzoxazepines and fluorinated ethers.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-Chloro-3,4-difluorophenol |

| CAS Number | 1159512-40-9 |

| Molecular Formula | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Acidity (Calc.[2][3] pKa) | ~7.2 - 7.8 (More acidic than phenol due to -I effect of F and Cl) |

| H-Bond Donor | 1 (Phenolic OH) |

| H-Bond Acceptor | 3 (O, F, F) |

| Hazards | Corrosive, Acute Tox. (Oral/Dermal), Irritant |

Medicinal Chemistry Rationale

Electronic Modulation & Bioisosterism

The 2-Chloro-3,4-difluoro motif is not merely a structural spacer; it is an electronic tuner.

-

Acidity Modulation: The electron-withdrawing nature of the fluorine atoms (positions 3,4) and the chlorine (position 2) significantly lowers the pKa of the phenolic hydroxyl compared to unsubstituted phenol (pKa ~10). This facilitates O-alkylation under milder basic conditions and increases the metabolic stability of the resulting ethers.

-

Lipophilicity: The multiple halogen substitutions increase the logP, enhancing blood-brain barrier (BBB) permeability, which is critical for CNS-active drugs like 5-HT2C agonists.

Metabolic Blocking (The "Fortress" Effect)

In drug design, unsubstituted phenyl rings are liabilities, prone to rapid hydroxylation at the para position.

-

C4 (Para) Block: The C4-Fluorine atom blocks the primary site of CYP450-mediated oxidation.

-

C2 (Ortho) Block: The C2-Chlorine atom sterically and electronically hinders ortho-hydroxylation and glucuronidation.

-

C3 (Meta) Block: The C3-Fluorine further deactivates the ring, preventing arene oxide formation.

Synthetic Versatility

The compound is a "linchpin" intermediate. The phenolic OH allows for ether linkage, while the C6 position (the only remaining open ortho site) is highly activated for electrophilic aromatic substitution (e.g., bromination), enabling the construction of fused ring systems like benzoxazepines or benzoxazoles .

Experimental Protocols

Protocol A: Regioselective Bromination (Scaffold Activation)

Context: This protocol installs a bromine atom at the C6 position, creating a fully substituted benzene ring (1-OH, 2-Cl, 3-F, 4-F, 6-Br). This intermediate is crucial for subsequent cross-coupling reactions (Suzuki, Buchwald) to build complex heterocycles.

Reagents:

-

Substrate: 2-Chloro-3,4-difluorophenol (1.0 equiv)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.0 equiv)

-

Base: Diisopropylamine (2.0 equiv)[4]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-3,4-difluorophenol (400 mg, 2.43 mmol) and anhydrous DCM (12 mL).

-

Base Addition: Add diisopropylamine (0.69 mL, 4.86 mmol) via syringe. The solution may darken slightly due to phenoxide formation.

-

Cooling: Cool the reaction mixture to -5 °C using an ice/salt bath. Critical: Low temperature ensures regioselectivity for the C6 position over the C5 position.

-

Bromination: Dissolve NBS (437 mg, 2.43 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Stir at -5 °C for 2.5 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Workup: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 20 mL) to remove the amine base. Wash with saturated NaHCO₃ and brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 6-Bromo-2-chloro-3,4-difluorophenol .

Mechanism: The amine base deprotonates the phenol, generating the highly electron-rich phenoxide. The ortho-position (C6) is the most nucleophilic site due to resonance donation from oxygen, directing the electrophilic bromine to this specific carbon.

Protocol B: Synthesis of Fluorinated Aryl Ethers (O-Alkylation)

Context: Attaching the phenol to a solubilizing group or a pharmacophore linker.

Reagents:

-

Electrophile: Alkyl bromide/iodide (e.g., Bromoethane or a Boc-protected amino alkyl bromide)

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: DMF or Acetonitrile

Procedure:

-

Dissolve 2-Chloro-3,4-difluorophenol (1.0 equiv) in DMF (0.2 M concentration).

-

Add K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.

-

Add the Alkyl Bromide (1.2 equiv).

-

Heat the mixture to 60 °C for 4-12 hours.

-

Workup: Pour into ice water. Extract with EtOAc. The presence of the electron-withdrawing F and Cl atoms makes the phenoxide less nucleophilic than standard phenol, so heating is often required, but it also prevents C-alkylation side reactions.

Visualizing the Workflow

The following diagram illustrates the strategic utility of 2-Chloro-3,4-difluorophenol in synthesizing the 5-HT2C receptor modulator scaffold.

Caption: Synthetic pathway transforming the raw building block into a complex CNS-active scaffold via regioselective bromination and cyclization.

Safety & Handling Guidelines

-

Corrosivity: As a halogenated phenol, this compound is corrosive to mucosal membranes and skin. Nitrile gloves (double-gloving recommended) and chemical splash goggles are mandatory.

-

Volatility: While solid, it may sublime or have significant vapor pressure.[8] Handle strictly within a fume hood .

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

-

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with non-halogenated solvents to strictly comply with EPA/local disposal regulations.

References

- European Patent Office. (2016). Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. Patent EP3636651A1.

-

PubChem. (2026).[9] Compound Summary: 2-Chloro-3,4-difluorophenol.[1][4][7] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Wageningen University. (1996).[8] The biotransformation of benzene derivatives. (Discussing metabolic hydroxylation patterns of chlorodifluorobenzenes). Retrieved January 30, 2026, from [Link]

Sources

- 1. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3,4-difluorophenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. ocheminc.com [ocheminc.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Chloro-3,4-difluorophenol,(CAS# 1159512-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. echemi.com [echemi.com]

- 7. 1159512-40-9 2-Chloro-3,4-difluorophenol [chemsigma.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. 4-(2-Aminoethyl)-6-chloro-2,3-difluorophenol | C8H8ClF2NO | CID 117296952 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-3,4-difluorophenol" as an intermediate in organic synthesis

Application Note: Strategic Utilization of 2-Chloro-3,4-difluorophenol in Heterocyclic Synthesis

Executive Summary

2-Chloro-3,4-difluorophenol (CDFP) is a high-value halogenated building block, distinguished by its dense functionalization pattern. Unlike simple fluorophenols, CDFP possesses a "triad" of reactivity: a nucleophilic hydroxyl group, an electrophilic ortho-chlorine handle, and a difluoro-substituted backbone that modulates metabolic stability and lipophilicity.

This Application Note provides a technical roadmap for utilizing CDFP as a core scaffold in the synthesis of 7,8-difluoro-2,3-dihydro-1,4-benzoxazines —a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Levofloxacin analogs) and next-generation herbicides. We further detail protocols for palladium-catalyzed cross-coupling, leveraging the sterically crowded but electronically activated C-Cl bond.

Chemical Profile & Reactivity Analysis

CDFP is not merely a substrate; it is a "programmed" molecule where every position serves a specific synthetic or biological function.

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context for Synthesis |

| Structure | 2-Cl, 3,4-F₂-PhOH | Dense halogenation requires precise steric control. |

| Molecular Weight | 164.54 g/mol | -- |

| Appearance | White to off-white solid | Low melting point requires cold storage to prevent caking. |

| Acidity (pKa) | ~7.2 – 7.8 (Est.) | Significantly more acidic than phenol (pKa 10) due to -I effect of F and Cl. |

| Solubility | DCM, THF, MeCN, Alcohols | High lipophilicity (LogP ~2.4); poor water solubility. |

Mechanistic Insight: The "Ortho-Effect"

The strategic value of CDFP lies in the C2-Chlorine . Situated between the phenolic oxygen (C1) and a fluorine atom (C3), this chlorine is electronically activated for Nucleophilic Aromatic Substitution (

-

The Opportunity: The C1-OH and C2-Cl proximity allows for "one-pot" or sequential annulation reactions to form oxygen-containing heterocycles.

-

The Challenge: The C3-Fluorine creates a "buttressing effect," making the C2-Cl bond resistant to bulky ligands in Suzuki/Buchwald couplings.

Strategic Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways available for CDFP, highlighting the decision matrix between cyclization and cross-coupling.

Figure 1: Divergent synthetic utility of 2-Chloro-3,4-difluorophenol. Path A (Red) represents the high-value route to bioactive heterocycles.

Detailed Protocols

Protocol A: Synthesis of the 7,8-Difluoro-1,4-benzoxazine Core

Application: Synthesis of Levofloxacin-type antibiotic precursors.

Mechanism: Sequential O-alkylation followed by intramolecular nucleophilic aromatic substitution (

Reagents:

-

Substrate: 2-Chloro-3,4-difluorophenol (1.0 eq)

-

Linker: 1,2-Dibromoethane (1.2 eq) or 2-Bromoethanol (for step-wise)

-

Base: Potassium Carbonate (

, anhydrous, 2.5 eq) -

Solvent: DMF (anhydrous) or NMP

-

Catalyst (Optional): KI (0.1 eq) to activate the alkyl bromide.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-3,4-difluorophenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(25 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slight yellow as the phenoxide forms. -

Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise. Add catalytic KI (1 mmol).

-

Heating (The Critical Step): Heat the reaction mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (

~0.4) should disappear, replaced by the O-bromoethyl ether (

-

-

Cyclization (One-Pot Variation): To force the closure of the ring (displacing the Cl), increase temperature to 120–130°C and add an amine source (e.g., aniline or alkyl amine if synthesizing an N-substituted benzoxazine) or simply heat to form the dihydro-benzoxazine if using an amino-alcohol precursor.

-

Note: For the direct ether cyclization described here, a stronger base (NaH) in a separate step is often required to displace the activated chlorine if the nucleophile is weak.

-

-

Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.

Validation Criteria:

-

1H NMR: Look for the disappearance of the phenolic proton and the appearance of the ethylene bridge signals (multiplets around 4.2–4.5 ppm).

-

MS: M+ peak should correspond to the cyclized product (loss of HCl if cyclization is complete).

Protocol B: Suzuki-Miyaura Cross-Coupling at the Steric C-Cl Bond

Application: Creating biaryl scaffolds for kinase inhibitors.

Challenge: The C-Cl bond is crowded by the adjacent Fluorine (C3) and Oxygen (C1). Standard

Optimized System:

-

Catalyst:

(2 mol%) -